molecular formula C23H31N3O3S B2910227 (5,6-dimethyl-3-(3-morpholinopropyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(4-methoxyphenyl)methanone CAS No. 690642-05-8

(5,6-dimethyl-3-(3-morpholinopropyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(4-methoxyphenyl)methanone

Cat. No.: B2910227
CAS No.: 690642-05-8
M. Wt: 429.58
InChI Key: BFVYXCJXKDLLBJ-UHFFFAOYSA-N
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Description

The compound (5,6-dimethyl-3-(3-morpholinopropyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(4-methoxyphenyl)methanone is a complex organic molecule featuring a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-dimethyl-3-(3-morpholinopropyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(4-methoxyphenyl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Morpholinopropyl Group: This is achieved through nucleophilic substitution reactions where the morpholinopropyl group is introduced to the thienopyrimidine core.

    Attachment of the Methoxyphenyl Methanone Group: This final step involves the coupling of the methoxyphenyl methanone moiety to the thienopyrimidine core, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(5,6-dimethyl-3-(3-morpholinopropyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(4-methoxyphenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, potentially reducing the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted thienopyrimidines

Scientific Research Applications

(5,6-dimethyl-3-(3-morpholinopropyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(4-methoxyphenyl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (5,6-dimethyl-3-(3-morpholinopropyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

(5,6-dimethyl-3-(3-morpholinopropyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(4-methoxyphenyl)methanone: can be compared with other thienopyrimidine derivatives:

The uniqueness of This compound lies in its specific substituents, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

[5,6-dimethyl-3-(3-morpholin-4-ylpropyl)-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c1-17-18(2)30-23-21(17)15-25(10-4-9-24-11-13-29-14-12-24)16-26(23)22(27)19-5-7-20(28-3)8-6-19/h5-8H,4,9-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVYXCJXKDLLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1CN(CN2C(=O)C3=CC=C(C=C3)OC)CCCN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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